

An In-depth Technical Guide to 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-chlorophenyl)propanal

Cat. No.: B167172

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(3-chlorophenyl)propanal**, a key chemical intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, safety information, predicted spectroscopic data, and relevant experimental protocols. Furthermore, it explores the synthesis of this compound and the potential pharmacological pathways of its derivatives, making it a valuable resource for professionals in organic chemistry and drug discovery.

Chemical and Physical Properties

3-(3-chlorophenyl)propanal is a substituted aromatic aldehyde.^[1] Its properties are summarized in the table below.

Property	Value	Source
IUPAC Name	3-(3-chlorophenyl)propanal	[1]
Molecular Formula	C ₉ H ₉ ClO	[1][2]
Molecular Weight	168.62 g/mol	[1][2][3]
CAS Number	136415-83-3	[2][3]
Appearance	Liquid	[3]
Density	1.145 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.539	[3]
Flash Point	> 110 °C (>230.0 °F) - closed cup	[3]
InChIKey	GAMNINPBAOTMLA-UHFFFAOYSA-N	[1][2]
SMILES	C1=CC(=CC(=C1)Cl)CCC=O	[1]

Safety and Hazard Information

3-(3-chlorophenyl)propanal is classified as hazardous. The relevant GHS hazard statements are summarized below.

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H317	May cause an allergic skin reaction
H318	Causes serious eye damage
H335	May cause respiratory irritation

Data sourced from PubChem and commercial supplier information.[1][3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Spectroscopic Data (Predicted)

While experimental spectra for **3-(3-chlorophenyl)propanal** are not readily available in the public domain, the following data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

3.1. Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	t	1H	Aldehydic proton (-CHO)
~7.2-7.3	m	4H	Aromatic protons (Ar-H)
~2.95	t	2H	Methylene protons (-CH ₂ -CHO)
~2.75	t	2H	Methylene protons (Ar-CH ₂ -)

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Predicted based on analogous structures.

3.2. Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~201	Aldehydic carbon (-CHO)
~142	Aromatic carbon (C-Cl)
~134	Aromatic carbon (C-ipso)
~130	Aromatic carbon (CH)
~128	Aromatic carbon (CH)
~127	Aromatic carbon (CH)
~126	Aromatic carbon (CH)
~45	Methylene carbon (-CH ₂ -CHO)
~28	Methylene carbon (Ar-CH ₂ -)

Solvent: CDCl₃. Predicted based on known chemical shifts for substituted benzenes and aliphatic aldehydes.[\[4\]](#)[\[5\]](#)[\[6\]](#)

3.3. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920, 2850	Medium	Aliphatic C-H stretch
~2720	Weak	Aldehydic C-H stretch
~1725	Strong	Carbonyl (C=O) stretch
~1590, 1470	Medium-Strong	Aromatic C=C stretch
~780	Strong	C-Cl stretch

Predicted based on characteristic absorption bands for functional groups.[\[7\]](#)

3.4. Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
168/170	Molecular ion peak $[M]^+$, showing the characteristic 3:1 isotopic pattern for chlorine.
140/142	Loss of ethylene ($-C_2H_4$)
125	Loss of propanal moiety ($-C_3H_5O$)
111/113	Chlorotropylium ion

Ionization method: Electron Ionization (EI). Fragmentation patterns are predicted based on common pathways for similar molecules.[\[8\]](#)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **3-(3-chlorophenyl)propanal**. These protocols are based on established chemical literature for similar compounds.[\[9\]](#)

4.1. Synthesis via Oxidation of 3-(3-chlorophenyl)propan-1-ol

This common and effective method involves the oxidation of the corresponding primary alcohol.

Materials:

- 3-(3-chlorophenyl)propan-1-ol
- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Sodium bicarbonate ($NaHCO_3$), saturated solution
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:

- Dissolve 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise to the stirred solution at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
- Wash the filtrate sequentially with a saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **3-(3-chlorophenyl)propanal**.
- Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

4.2. Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy[9]

- Sample Preparation: Dissolve 5-10 mg of purified **3-(3-chlorophenyl)propanal** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum with a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

4.2.2. Infrared (IR) Spectroscopy^[9]

- **Sample Preparation:** Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum and then the sample spectrum over a range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.3. Mass Spectrometry (MS)^[9]

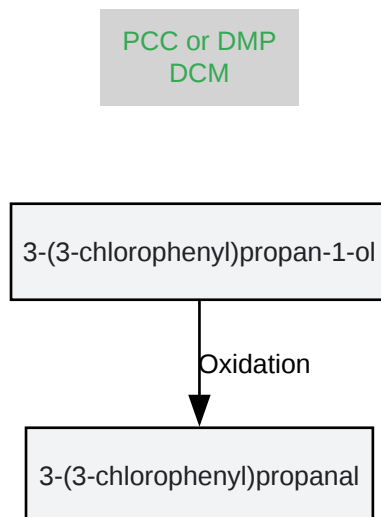
- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.
- **Ionization:** Utilize Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern, paying attention to the isotopic pattern of chlorine.^[9]

Visualizations

5.1. Synthetic Pathway

The following diagram illustrates a common synthetic route to **3-(3-chlorophenyl)propanal**.

Synthesis of 3-(3-chlorophenyl)propanal

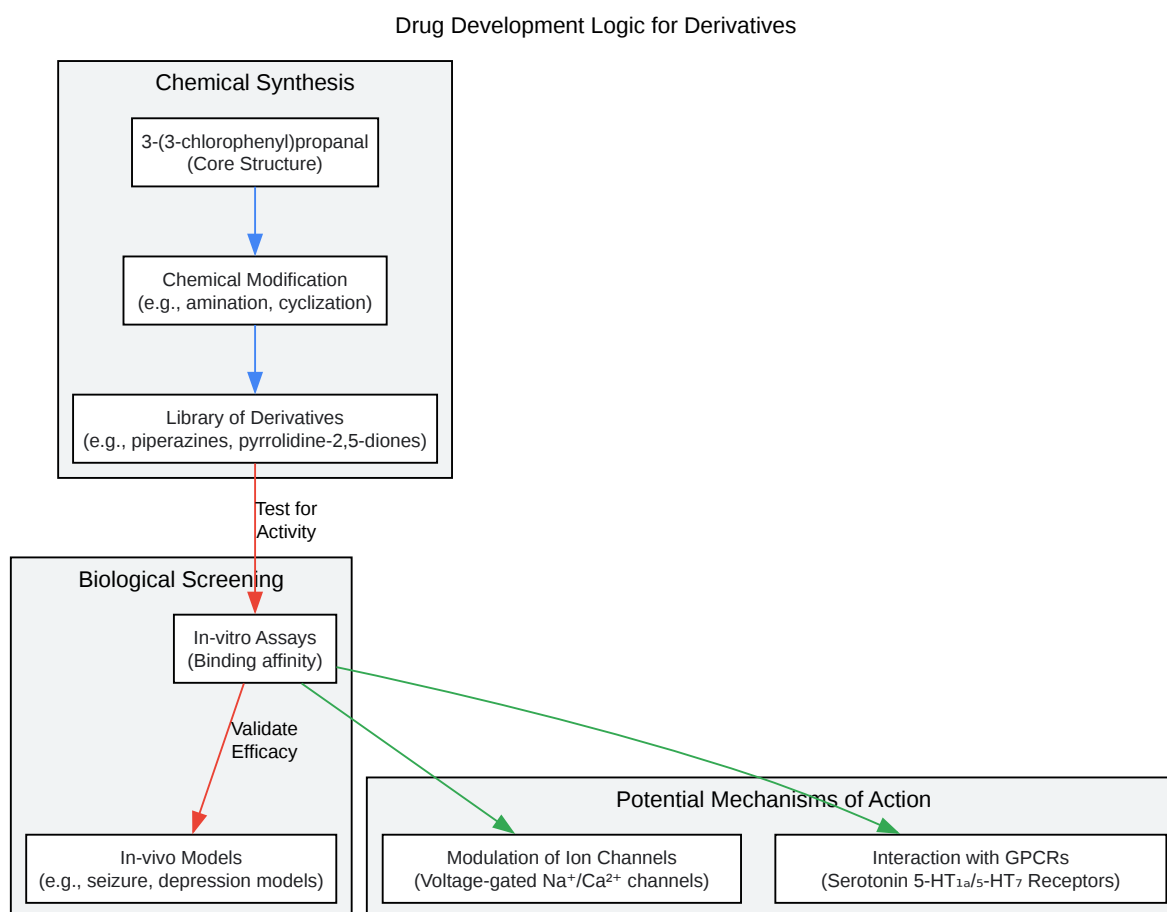


[Click to download full resolution via product page](#)

Caption: A typical synthetic workflow for **3-(3-chlorophenyl)propanal**.

5.2. Logical Relationship of Derivatives in Drug Development

Derivatives of **3-(3-chlorophenyl)propanal** have been investigated for their potential as anticonvulsant and antidepressant agents.[10][11][12] The diagram below illustrates the logical progression from the core chemical structure to its potential biological targets.



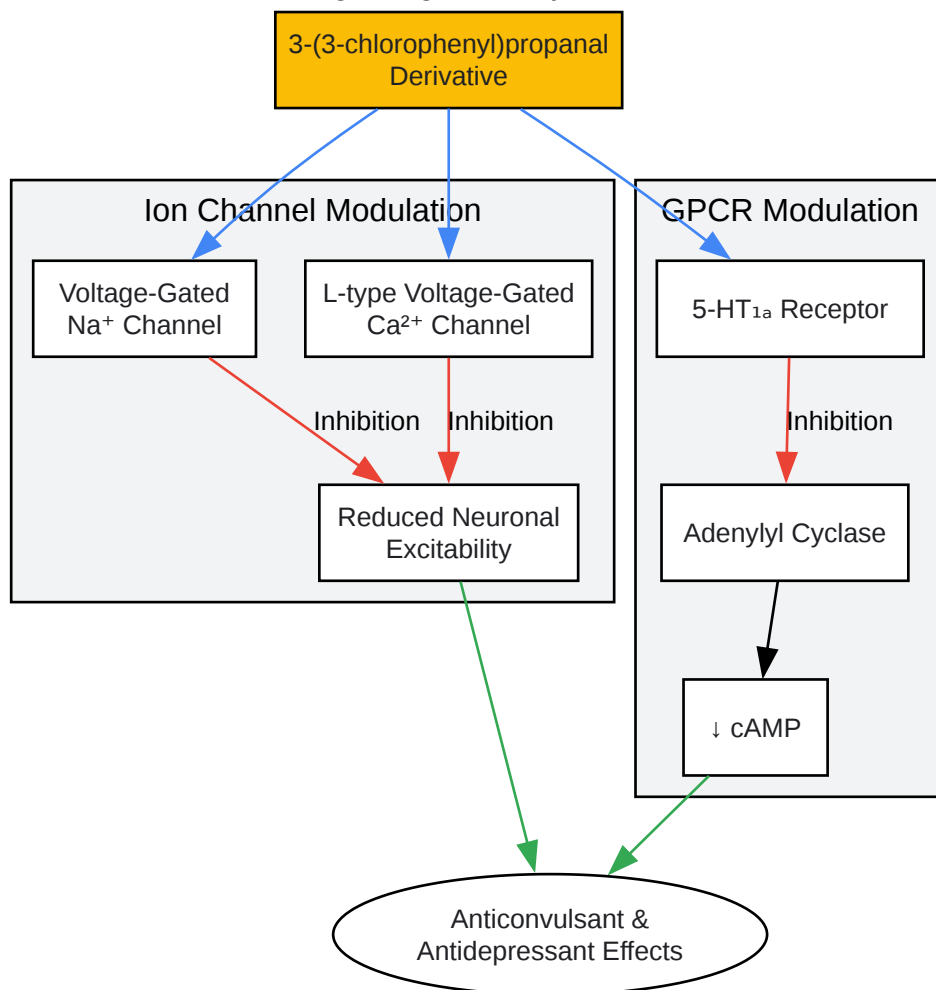
[Click to download full resolution via product page](#)

Caption: Logical workflow from a core structure to biological targets.

5.3. Potential Signaling Pathways of Derivatives

The derivatives of **3-(3-chlorophenyl)propanal** have shown affinity for several key neurological targets. The diagram below speculates on the potential signaling pathways that might be modulated by these compounds, leading to therapeutic effects.

Potential Signaling Pathways of Derivatives

[Click to download full resolution via product page](#)

Caption: Potential mechanisms of action for derived therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(3-Chlorophenyl)propionaldehyde | C₉H₉ClO | CID 10419579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-chlorophenyl)propionaldehyde [stenutz.eu]
- 3. 3-(3-Chlorophenyl)propionaldehyde 95 136415-83-3 [sigmaaldrich.com]
- 4. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(3-chlorophenyl)propanal]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167172#iupac-name-for-3-3-chlorophenyl-propanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com